molecular formula C11H6F6O2 B12447652 trans-2,5-Bis(trifluoromethyl)cinnamic acid

trans-2,5-Bis(trifluoromethyl)cinnamic acid

Cat. No.: B12447652
M. Wt: 284.15 g/mol
InChI Key: MSTZFZJTSGSPPB-UHFFFAOYSA-N
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Description

trans-2,5-Bis(trifluoromethyl)cinnamic acid: is a chemical compound with the molecular formula C11H6F6O2 and a molecular weight of 284.15 g/mol . It is characterized by the presence of two trifluoromethyl groups attached to the cinnamic acid backbone. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2,5-Bis(trifluoromethyl)cinnamic acid typically involves the reaction of 2,5-bis(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: trans-2,5-Bis(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated derivatives .

Scientific Research Applications

Chemistry: In chemistry, trans-2,5-Bis(trifluoromethyl)cinnamic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays. Its ability to interact with specific proteins and enzymes makes it valuable in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, polymers, and agrochemicals .

Mechanism of Action

The mechanism of action of trans-2,5-Bis(trifluoromethyl)cinnamic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • trans-3,5-Bis(trifluoromethyl)cinnamic acid
  • 2-(Trifluoromethyl)cinnamic acid
  • 3-(Trifluoromethyl)cinnamic acid
  • Methyl cinnamate
  • Cinnamaldehyde

Uniqueness: trans-2,5-Bis(trifluoromethyl)cinnamic acid is unique due to the specific positioning of the trifluoromethyl groups on the cinnamic acid backbone. This positioning influences its chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-[2,5-bis(trifluoromethyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F6O2/c12-10(13,14)7-2-3-8(11(15,16)17)6(5-7)1-4-9(18)19/h1-5H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTZFZJTSGSPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C=CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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